
2-Furancarbothioic acid
Übersicht
Beschreibung
2-Furancarbothioic acid, also known as furan-2-carbothioic S-acid, is a compound with the molecular formula C5H4O2S . It has a molecular weight of 128.15 g/mol . The compound is also known by other synonyms such as furan-2-thiocarboxylic acid and 2-Thiofuroic Acid .
Synthesis Analysis
The synthesis of this compound or similar compounds like 2,5-Furandicarboxylic acid (FDCA) has been a topic of research. For instance, a two-step method has been proposed to synthesize FDCA directly from fructose under mild conditions . In the first step, 5-Hydroxymethylfurfural (HMF) is formed by dehydrating fructose. In the second step, the in situ formed HMF is oxidized to form FDCA .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with a carbothioic acid group attached to the 2-position . The InChI representation of the molecule is InChI=1S/C5H4O2S/c6-5(8)4-2-1-3-7-4/h1-3H,(H,6,8) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 128.15 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 31.2 Ų . The exact mass and monoisotopic mass of the compound are 127.99320054 g/mol .
Wissenschaftliche Forschungsanwendungen
Green Chemistry and Polymer Synthesis
2-Furancarbothioic acid and its derivatives are pivotal in green chemistry, particularly in the synthesis of biodegradable polymers. A significant application involves the scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA), a promising biobased alternative for petroleum-derived terephthalic acid. This process utilizes 2-furoic acid, derived from lignocellulosic biomass, in a solvent-free reaction under CO2 to produce FDCA, highlighting an eco-friendly pathway for polymer production (Dick et al., 2017).
Catalytic Conversion to Valeric Acid
The hydrodeoxygenation of 2-furancarboxylic acid to valeric acid over a molybdenum-oxide-modified platinum catalyst showcases another application in sustainable chemical synthesis. This process transforms 2-furancarboxylic acid, a product of furfural oxidation, into valeric acid, a valuable chemical for various industrial applications, demonstrating the potential of this compound derivatives in catalysis and sustainable chemistry (Asano et al., 2016).
Biocatalytic Production Enhancements
Innovative biocatalytic processes for the production of furan carboxylic acids have been developed, leveraging engineered Escherichia coli cells. These processes highlight the role of cofactor engineering in enhancing the efficiency and productivity of converting aromatic aldehydes into furan carboxylic acids, crucial for various industrial applications (Zhang et al., 2020).
Enzyme-catalyzed Oxidation to FDCA
Enzyme-catalyzed oxidation processes represent a green chemistry approach to converting 5-hydroxymethylfurfural (HMF) into furan-2,5-dicarboxylic acid (FDCA), a key biobased polymer building block. This method, which involves FAD-dependent enzymes, offers a high-yield, ambient-temperature process for FDCA production, demonstrating the potential of biocatalysis in polymer precursor synthesis (Dijkman et al., 2014).
Photocatalytic and Catalytic Advances
Research into selective oxidation of HMF to FDCA over spinel mixed metal oxide catalysts and the development of novel catalytic synthesis routes from furoic acid to 2,5-FDCA underscores the importance of this compound derivatives in the advancement of photocatalytic and catalytic processes for sustainable polymer and chemical production (Jain et al., 2015); (Zhang et al., 2017).
Zukünftige Richtungen
2-Furancarbothioic acid and related compounds like 2,5-Furandicarboxylic acid (FDCA) are attracting increasing attention due to their potential applications as a sustainable substitute for petroleum-derived terephthalic acid in the production of bio-based polymers . Future research directions include the development of more efficient biocatalytic production methods for these compounds .
Eigenschaften
IUPAC Name |
furan-2-carbothioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S/c6-5(8)4-2-1-3-7-4/h1-3H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXALFSFISKXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467148 | |
| Record name | 2-Furancarbothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4741-45-1 | |
| Record name | 2-Furancarbothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



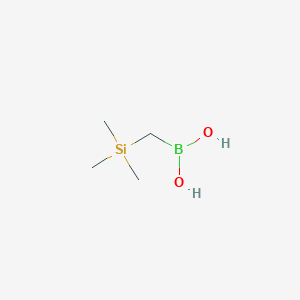
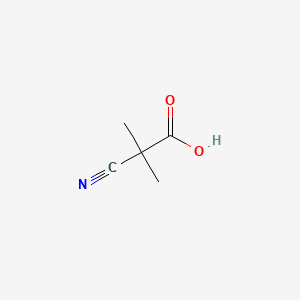

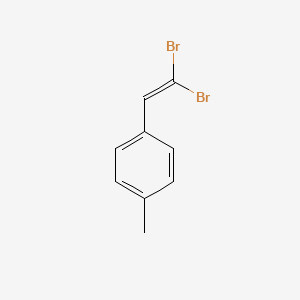
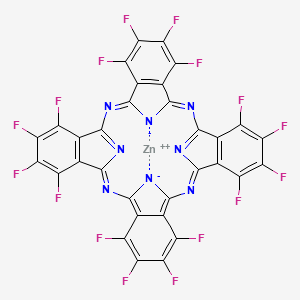

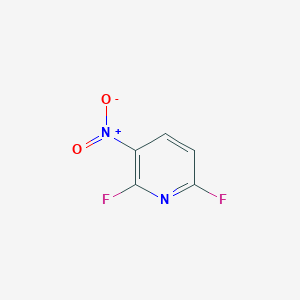
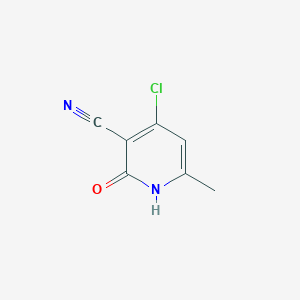

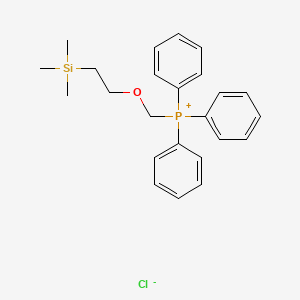

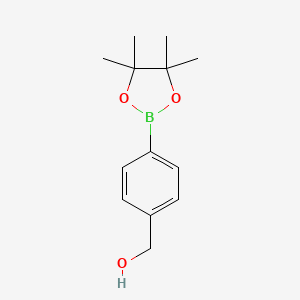

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)